molecular formula C6H7NaO3 B095394 Sodium 3,4-dihydro-2H-pyran-2-carboxylate CAS No. 16698-52-5

Sodium 3,4-dihydro-2H-pyran-2-carboxylate

Cat. No. B095394
CAS RN: 16698-52-5
M. Wt: 128.13 g/mol
InChI Key: QLCKHRQGBNMBPB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3,4-dihydro-2H-pyran-2-carboxylate is a compound that is structurally related to various heterocyclic compounds that have been synthesized and studied for their potential applications in medicinal chemistry and as catalysts in organic reactions. Although the specific compound is not directly mentioned in the provided papers, the research on related pyran derivatives and their sodium salts can offer insights into the properties and reactivity of such compounds.

Synthesis Analysis

The synthesis of related pyran derivatives has been explored using different methodologies. For instance, sodium alginate has been used as a catalyst for the synthesis of 2-amino-4H-pyran derivatives through a multicomponent condensation reaction . Similarly, sodium chloride has catalyzed the synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-3'-carboxylate derivatives in an aqueous medium . These methods highlight the use of sodium salts as catalysts or components in the synthesis of pyran derivatives, which could be applicable to the synthesis of sodium 3,4-dihydro-2H-pyran-2-carboxylate.

Molecular Structure Analysis

The molecular structure of sodium salts of pyran derivatives can be complex, as seen in the crystal structure of the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate, which forms a double helical supramolecular structure . The sodium salt of 4-nitropyrazole-3,5-dicarboxylic acid includes a six-coordinated Na cation in an octahedral environment, which is a common coordination geometry for sodium . These findings suggest that the sodium ion plays a significant role in the molecular structure and supramolecular assembly of these compounds.

Chemical Reactions Analysis

Sodium salts are involved in various chemical reactions of pyran derivatives. For example, sodium azide reacts with 4-aryl-6-(trifluoromethyl)-2H-pyran-2-ones to produce highly functionalized CF3-1,2,3-triazoles . This demonstrates the reactivity of sodium salts in facilitating nucleophilic substitution reactions that can lead to the formation of new heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium salts of pyran derivatives can be inferred from the studies on related compounds. For instance, the sodium salt of 1,4,5,8-naphthalenetetracarboxylic acid 4,5-anhydride hydrate shows a highly distorted octahedral geometry around the sodium ion, which affects the physical properties of the compound . The use of sodium malonate as a catalyst for the synthesis of 2-amino-4H-chromenes and 2-amino-4H-pyran-3-carboxylates in water suggests that sodium salts can enhance the solubility and reactivity of pyran derivatives in aqueous media .

Scientific Research Applications

  • Synthesis of Bromo-Substituted Bicyclic Oxalactam and Oligomerization : It was used in the synthesis of new bromo-substituted bicyclic oxalactam and its sodium salt was found to oligomerize in dimethylformamide, forming novel oligomers with a bicyclic oxalactam ring in each monomer unit (Hashimoto, Sumitomo, & Suzuki, 1986).

  • Facilitation of Domino Synthesis of 2-Amino-4H-Pyran Derivatives : Sodium alginate catalyzed the domino synthesis of various 2-amino-3-cyano-4H-pyran annulated derivatives through a three-component condensation process, showcasing the chemical's role in synthesizing medicinally important compounds (Dekamin et al., 2016).

  • Electrocyclization of 2,4‐Dienones : It facilitated the synthesis of 2,3,6-trisubstituted 2H-pyran-5-carboxylates, demonstrating its use in creating complex organic structures (Peng et al., 2011).

  • Synthesis of 3-[5-(trifluoromethyl)-1,2,3-triazol-4-yl]cinnamic Acids : It reacted with sodium azide to produce highly functionalized CF3-1,2,3-triazoles, useful in pharmaceutical and chemical research (Usachev, Usachev, Röschenthaler, & Sosnovskikh, 2011).

  • Design of Multiaddressable Self-Assembling Organogelators : It was part of the molecular structure of multiaddressable organogelators that respond to environmental changes and act as efficient gelators for polar organic fluids (Ahmed et al., 2002).

  • Efficient Synthesis of 2-Amino-4H-Chromenes and Pyrans : Sodium malonate, used in conjunction with this compound, promoted the multicomponent synthesis of 2-amino-4H-chromenes and 2-amino-4H-pyrans in water, indicating its role in environmentally benign synthesis processes (Tazari & Kiyani, 2019).

properties

IUPAC Name

sodium;3,4-dihydro-2H-pyran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3.Na/c7-6(8)5-3-1-2-4-9-5;/h2,4-5H,1,3H2,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCKHRQGBNMBPB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3,4-dihydro-2H-pyran-2-carboxylate

CAS RN

16698-52-5
Record name Sodium 3,4-dihydro-2H-pyran-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.029
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 3,4-dihydro-2H-pyran-2-carboxylate
Reactant of Route 2
Sodium 3,4-dihydro-2H-pyran-2-carboxylate
Reactant of Route 3
Sodium 3,4-dihydro-2H-pyran-2-carboxylate
Reactant of Route 4
Sodium 3,4-dihydro-2H-pyran-2-carboxylate
Reactant of Route 5
Sodium 3,4-dihydro-2H-pyran-2-carboxylate
Reactant of Route 6
Sodium 3,4-dihydro-2H-pyran-2-carboxylate

Citations

For This Compound
43
Citations
MJ Han, KB Choi, JP Chae… - Journal of bioactive …, 1990 - journals.sagepub.com
Synthesis of the alternating copolymer poly(methyl 3,4-dihydro- 2H-pyran-2-carboxylate-alt-maleic anhydride) was obtained from equimolar ratio of maleic anhydride to methyl 3,4-…
Number of citations: 9 journals.sagepub.com
J Brezinski, D Kubler, A Montagna - The Journal of Organic …, 1959 - ACS Publications
The preparation of ethyl 3, 4-dihydro-2H-py-ran-2-carboxylate3 and the subsequent reaction with phenols to prepare ethyl 6-aryloxytetrahydropy-ran-2-carboxylates4 havebeen reported…
Number of citations: 6 pubs.acs.org
JL Krstenansky, M Del Rosario‐Chow… - Journal of heterocyclic …, 1992 - Wiley Online Library
The synthesis of the syn‐ 14 and anti‐ 13 isomers of 2(S)‐phthalimidornethyl‐2,3,4,4a,7,7a‐hexahydro‐6‐oxo‐5H‐pyrano[2,3‐b]pyrrole was accomplished starting from sodium 3,4‐…
Number of citations: 11 onlinelibrary.wiley.com
K Hashimoto, H Sumitomo, M Suzuki - Chemistry Letters, 1986 - journal.csj.jp
New bromo-substituted bicyclic oxalactam, 4(e)-bromo-8-oxa-6-azabicyclo[3.2.1]octan-7-one (1) was synthesized from sodium 3,4-dihydro-2H-pyran-2-carboxylate. Sodium salt of 1 …
Number of citations: 7 www.journal.csj.jp
M Okada, H Sumitomo, H Mori… - Journal of Polymer …, 1990 - Wiley Online Library
A novel bicyclic oxalactam 2‐oxa‐5‐azabicyclo [2.2.21 octan‐6‐one (2,5‐BOL) was synthesized from sodium 3,4‐dihydro‐2H‐pyran‐2‐carboxylate through a seven‐step reaction …
Number of citations: 9 onlinelibrary.wiley.com
M Okada, H Sumitomo, A Sumi - Polymer Bulletin, 1982 - Springer
An optically active, stereoregular polyacetal having a dextran-type backbone structure but opposite absolute configuration of the asymmetric carbons (the L-series) was prepared by the …
Number of citations: 21 link.springer.com
M Okada, H Sumitomo, A Sumi - Carbohydrate Research, 1985 - Elsevier
During studies on the chemical synthesis of DL polysaccharides starting from non-carbohydrate sources1-7, we have recently synth Page 1 Carbohydrate Research, 143 (1985) 275-…
Number of citations: 18 www.sciencedirect.com
EA Mash, JB Arterburn, SK Nimkar - Journal of carbohydrate …, 1992 - Taylor & Francis
A synthesis of (S)-l-phenyl-2-(tert-butyldiphenylsilyloxy)ethyl (2R, 4R. 6S 4-tert-butyldiphenylsilyloxy-6-hydroxymethyl-3, 4, 5, 6-tetrahydro-2H-pyran-2-yl ether, a potentially valuable …
Number of citations: 4 www.tandfonline.com
K Hashimoto, H Sumitomo - Macromolecules, 1980 - ACS Publications
Anovel optically active hydrophilic polyamide (referred to as (+)-poly (BOL), 2*) was prepared by the anionic ring-opening polymerization of an optically active bicyclic oxalactam,(+)-(lfi, …
Number of citations: 51 pubs.acs.org
H Komada, M Okada, H Sumitomo - Macromolecules, 1979 - ACS Publications
An optically active, stereoregular polyacetal possessing a backbone structure similar to that of natural dextran but oppositeabsolute configurations of the asymmetric carbons was newly …
Number of citations: 47 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.